molecular formula C21H26N2O3S B11124144 N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(3-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11124144
M. Wt: 386.5 g/mol
InChI Key: JMNDVAFJJWOLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a piperidine sulfonyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Amide Bond: This can be achieved by reacting 3-methylbenzoic acid with 3-[4-(piperidine-1-sulfonyl)phenyl]propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used in the study of enzyme interactions and protein binding.

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]acetamide
  • N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]butanamide

Uniqueness

N-(3-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to its specific structural features, such as the combination of a piperidine sulfonyl group and a methylphenyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-methylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C21H26N2O3S/c1-17-6-5-7-19(16-17)22-21(24)13-10-18-8-11-20(12-9-18)27(25,26)23-14-3-2-4-15-23/h5-9,11-12,16H,2-4,10,13-15H2,1H3,(H,22,24)

InChI Key

JMNDVAFJJWOLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.